molecular formula C13H16N2O3S B2383672 N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396556-68-5

N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2383672
M. Wt: 280.34
InChI Key: NSJDGFCAIZZPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound. The “N-(4-methoxyphenyl)” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a benzene ring), which is then attached to the rest of the molecule via a nitrogen atom . The “5-oxo-1,4-thiazepane-3-carboxamide” part indicates a seven-membered ring containing a sulfur atom (thiazepane), with a carbonyl group (=O) at the 5-position, and a carboxamide group (CONH2) at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered thiazepane ring, the aromatic phenyl ring, and the polar carboxamide and methoxy groups . These features could influence its physical and chemical properties, as well as its potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the carboxamide and methoxy groups) could enhance its solubility in polar solvents .

Scientific Research Applications

Discovery and Kinase Inhibition

N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is related to a class of compounds with significant potential in medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This discovery has led to advancements in the treatment of certain cancers, with some compounds showing complete tumor stasis in Met-dependent models following oral administration. This has paved the way for phase I clinical trials due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Antimicrobial and Analgesic Agents

Compounds derived from similar structures, like N-(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5,4-b’] difuran-2-carboxamide, have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. These compounds have demonstrated high inhibitory activity on cyclooxygenase-2 selectivity, providing analgesic activity and anti-inflammatory effects, which are comparative to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Cytotoxicity and Anticancer Research

Another area of research involves the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, which have been evaluated for in vitro cytotoxic activity against cancer cell lines like Ehrlich Ascites Carcinoma (EAC). These studies contribute to the understanding of potential anticancer agents and their mechanisms (Hassan et al., 2014).

Diuretic Properties and Hypertension Remedies

Compounds such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, closely related to N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, possess strong diuretic properties. These findings are significant for developing new hypertension remedies, as demonstrated by the discovery of different polymorphic modifications of this compound, which reveal differences in crystal packing and organizational levels in the crystal phase (Shishkina et al., 2018).

Safety And Hazards

As with any chemical compound, handling “N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-18-10-4-2-9(3-5-10)14-13(17)11-8-19-7-6-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJDGFCAIZZPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

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